molecular formula C14H19NO2 B4789303 (1E)-1-[(4-hydroxy-2-methylphenyl)amino]-4,4-dimethylpent-1-en-3-one

(1E)-1-[(4-hydroxy-2-methylphenyl)amino]-4,4-dimethylpent-1-en-3-one

Cat. No.: B4789303
M. Wt: 233.31 g/mol
InChI Key: KIGPVVHWCDZGBO-BQYQJAHWSA-N
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Description

(1E)-1-[(4-hydroxy-2-methylphenyl)amino]-4,4-dimethylpent-1-en-3-one is an organic compound with a complex structure It features a hydroxy group, a methyl group, and an amino group attached to a phenyl ring, which is further connected to a dimethylpentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(4-hydroxy-2-methylphenyl)amino]-4,4-dimethylpent-1-en-3-one typically involves multiple steps. One common method starts with the preparation of the phenylamine derivative, which is then reacted with a suitable ketone under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(4-hydroxy-2-methylphenyl)amino]-4,4-dimethylpent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce different amine derivatives.

Scientific Research Applications

(1E)-1-[(4-hydroxy-2-methylphenyl)amino]-4,4-dimethylpent-1-en-3-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-1-[(4-hydroxy-2-methylphenyl)amino]-4,4-dimethylpent-1-en-3-one involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-1-[(4-hydroxy-2-methylphenyl)amino]-4,4-dimethylpent-1-en-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxy, amino, and methyl groups attached to a phenyl ring and a dimethylpentene chain makes it versatile for various applications in research and industry.

Properties

IUPAC Name

(E)-1-(4-hydroxy-2-methylanilino)-4,4-dimethylpent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-9-11(16)5-6-12(10)15-8-7-13(17)14(2,3)4/h5-9,15-16H,1-4H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGPVVHWCDZGBO-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC=CC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)N/C=C/C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1E)-1-[(4-hydroxy-2-methylphenyl)amino]-4,4-dimethylpent-1-en-3-one
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(1E)-1-[(4-hydroxy-2-methylphenyl)amino]-4,4-dimethylpent-1-en-3-one
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(1E)-1-[(4-hydroxy-2-methylphenyl)amino]-4,4-dimethylpent-1-en-3-one
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(1E)-1-[(4-hydroxy-2-methylphenyl)amino]-4,4-dimethylpent-1-en-3-one
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